5-bromo-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide

Description

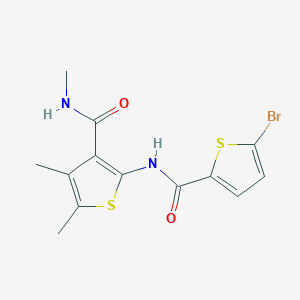

5-Bromo-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide is a bifunctional thiophene derivative featuring a brominated thiophene ring (position 5) linked via a carboxamide group to a substituted thiophene moiety. The latter contains 4,5-dimethyl groups and a methylcarbamoyl group at position 3 (Figure 1). This compound is synthesized via palladium-catalyzed cross-coupling reactions or direct amidation, as exemplified in related thiophene-carboxamide syntheses . Its structural complexity and electron-withdrawing bromo group make it a candidate for further functionalization, particularly in Suzuki-Miyaura couplings .

Properties

IUPAC Name |

2-[(5-bromothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2S2/c1-6-7(2)19-13(10(6)12(18)15-3)16-11(17)8-4-5-9(14)20-8/h4-5H,1-3H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXROXRAASFOSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(S2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method involves the bromination of thiophene derivatives followed by the introduction of the carbamoyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would likely be optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, thiophene derivatives are often investigated for their potential as bioactive molecules. This compound may be studied for its interactions with biological targets and its potential therapeutic applications.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers may explore its efficacy and safety in treating various diseases.

Industry

In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, light-emitting diodes (OLEDs), and other advanced materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Thiophene Carboxamides with Carbamoyl Groups

- 5-Bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide (): Structurally analogous to the target compound, this analog replaces the methylcarbamoyl group with a carbamoyl (-CONH₂) moiety. No direct yield or melting point data are provided, but similar compounds (e.g., 5ab in ) exhibit high melting points (251–281°C) due to strong intermolecular hydrogen bonding.

- 5-Bromo-N-(4-phenoxyphenyl)thiophene-2-carboxamide (): Substitutes the thiophene ring with a phenoxyphenyl group, introducing aromatic bulk. This modification increases logP (5.56), indicating higher lipophilicity, and reduces polar surface area (31.1 Ų) compared to the target compound. Such changes could enhance membrane permeability in biological applications.

- 5-Bromo-N-(3-methoxyphenyl)benzo[b]thiophene-2-carboxamide (): Features a benzo[b]thiophene core with a methoxyphenyl substituent.

Suzuki-Miyaura Cross-Coupling Derivatives

The target compound serves as a precursor for diverse aryl/heteroaryl derivatives via Suzuki coupling. Key examples include:

- 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides ():

Derivatives with pyrazine (e.g., 4a–4n) exhibit yields ranging from 37% (electron-poor substituents) to 72% (electron-rich groups). For instance, 4a (3,4-dichlorophenyl) achieves 72% yield, while 4n (bulky substituents) yields 37%. Electronic effects dominate reactivity, with electron-donating groups facilitating oxidative addition in palladium catalysis . - 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides ():

Pyridine-substituted analogs (4a–4h) show yields of 35–84%, with steric and electronic factors influencing efficiency. The 4-methylpyridin-2-yl group enhances solubility in aqueous media due to its basic nitrogen.

Heterocyclic Amides with Modified Cores

- 5-Amino-3-(4-Bromophenyl)-4-Cyano-N-(Phenylcarbamoyl)-2,3-Dihydrothiophene-2-Carboxamide (5ab, ): A dihydrothiophene analog with amino, cyano, and carbamoyl groups. Its high melting point (279–281°C) and elemental composition (C: 51.62%, H: 3.22%, N: 12.98%) suggest robust crystalline packing, driven by hydrogen bonding and dipole interactions.

- 5-Bromo-N-(5-Methyl-1H-Pyrazol-3-Yl)Thiophene-2-Carboxamide ():

Pyrazole-substituted derivatives exhibit moderate yields (e.g., 7 synthesized via DCC coupling) and altered pharmacokinetic profiles due to the pyrazole’s hydrogen-bond acceptor capacity.

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated using fragment-based methods.

†Based on analogous syntheses .

Table 2: Spectroscopic Trends in Thiophene Carboxamides

Key Findings and Implications

Electronic Effects : Electron-donating substituents (e.g., methoxy, methyl) improve Suzuki coupling yields by stabilizing palladium intermediates .

Hydrogen Bonding : Carbamoyl and methylcarbamoyl groups enhance crystallinity and thermal stability via intermolecular H-bonding .

Biological Relevance : Pyridine and pyrazine derivatives show promise in antibacterial studies due to heteroaryl interactions with biological targets .

Biological Activity

5-bromo-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity through various studies, including structure-activity relationships (SAR), in vitro and in vivo assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromine atom, a thiophene ring, and a carboxamide group, which are significant for its biological activity. The molecular formula is , with a molecular weight of approximately 373.34 g/mol. The presence of the bromine atom and thiophene moieties suggests potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated through various assays, focusing on its effects on different cellular mechanisms.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related thiophene derivative showed an IC50 value of 15 µM against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiophene Derivative | MCF-7 | 15 |

| Thiophene Derivative | A549 | 20 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrated that similar thiophene derivatives possess antifungal activity against various strains, with effective concentrations (EC50) ranging from 1.96 mg/L to 21.44 mg/L .

| Compound | Microbial Strain | EC50 (mg/L) |

|---|---|---|

| Compound A | Candida albicans | 1.96 |

| Compound B | Aspergillus niger | 19.89 |

The proposed mechanism of action for the anticancer activity involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may interact with specific proteins involved in cell cycle regulation or apoptosis pathways, although detailed mechanisms remain to be elucidated.

Case Studies

Several studies have highlighted the efficacy of thiophene derivatives in preclinical models:

- Study on Anticancer Effects : A study published in MDPI reported that a structurally similar thiophene derivative inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation .

- Antifungal Efficacy : In a greenhouse trial, another thiophene-based compound demonstrated over 70% control against fungal pathogens, indicating its potential as a fungicide .

Structure-Activity Relationship (SAR)

The SAR analysis suggests that modifications at specific positions on the thiophene ring significantly affect biological activity. For instance:

- Bromination at position 5 enhances anticancer activity.

- Dimethyl substitution at positions 4 and 5 increases solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.